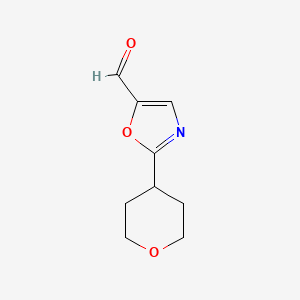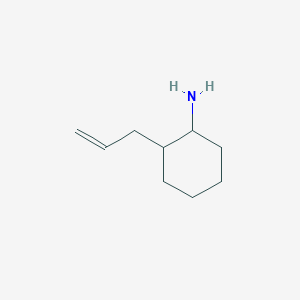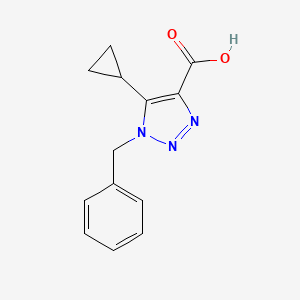
1-benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are important in medicinal chemistry and materials science .
Synthesis Analysis
1,2,3-Triazoles can be synthesized through a variety of methods. One common method is the Huisgen cycloaddition, also known as the azide-alkyne cycloaddition .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen atoms. The exact structure can vary depending on the substituents attached to the ring .Chemical Reactions Analysis
1,2,3-Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a 1,2,3-triazole compound would depend on its specific structure. For example, the compound 1H-1,2,3-triazole-4-carboxylic acid has a molecular weight of 113.075 Da .Aplicaciones Científicas De Investigación
Crystal and Molecular Structures
1-Benzyl-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has been explored in the context of its molecular and crystal structures. Studies like those by Boechat et al. (2010) have examined the molecular disposition and bond distances within similar triazole derivatives, providing insights into their crystallographic properties and π-electron density delocalization patterns (Boechat et al., 2010).
Synthesis and Application in Peptidomimetics
The compound has potential utility in the synthesis of peptidomimetics or biologically active compounds. Ferrini et al. (2015) detailed a ruthenium-catalyzed synthesis approach for 5-amino-1,2,3-triazole-4-carboxylic acid, a related molecule, underscoring its relevance in creating triazole-based scaffolds for medical applications (Ferrini et al., 2015).
Anticancer Activity Screening
Pokhodylo et al. (2021) conducted a study involving a two-step synthesis process for a triazole compound, emphasizing its potential use in anticancer activity screening. This study indicates the broader relevance of triazole derivatives in medicinal chemistry (Pokhodylo et al., 2021).
Applications in Organic Synthesis
The 1,2,3-triazole framework, as represented in this compound, is of significant interest in organic synthesis. For instance, Cottrell et al. (1991) discussed the preparation of 1-benzyl-1H-1,2,3-triazoles from benzyl azides, highlighting the methodological advancements in creating these compounds (Cottrell et al., 1991).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-5-cyclopropyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(18)11-12(10-6-7-10)16(15-14-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOVIDPMVCKOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide](/img/structure/B2511653.png)

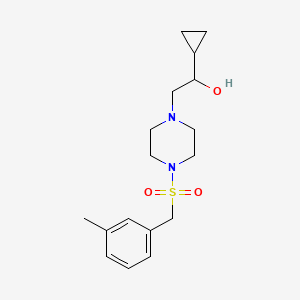
![2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2511661.png)

![(E)-4-(Dimethylamino)-N-[(5-phenoxypyridin-2-yl)methyl]but-2-enamide](/img/structure/B2511664.png)
![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2511665.png)
![2-(2,4-dichlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2511667.png)
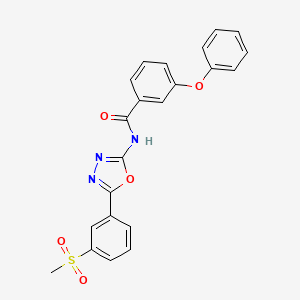

![3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511670.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2511671.png)
